![molecular formula C19H25N3O5S B10999648 N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10999648.png)
N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring, a dioxidotetrahydrothiophene moiety, and a dimethoxybenzyl group. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dioxidotetrahydrothiophene moiety and the dimethoxybenzyl group. Common reagents used in these reactions include hydrazine, acetic acid, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions often occur under mild conditions with the use of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, and in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
- N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
- N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and biological activities
Biological Activity
N-(3,4-dimethoxybenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazole derivatives have garnered significant attention due to their diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, supported by various research findings and data.
Chemical Structure and Properties
The compound's structure can be broken down into several functional components:
- Pyrazole Core : The 1H-pyrazole structure is known for its ability to participate in various chemical reactions and interactions.
- Dimethoxybenzyl Group : This moiety contributes to the compound's lipophilicity and potential interactions with biological targets.
- Dioxidotetrahydrothiophen : This sulfur-containing ring may enhance the compound's pharmacological profile.
Molecular Formula
The molecular formula for this compound is C16H20N2O4S.
Antioxidant Properties
Recent studies have highlighted the antioxidant capacity of pyrazole derivatives. The presence of electron-donating groups such as methoxy can enhance the radical scavenging ability of compounds. Research indicates that compounds with similar structures exhibit significant antioxidant activity, which is essential for mitigating oxidative stress in biological systems .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented. A study focused on related compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This activity positions them as potential therapeutic agents for inflammatory diseases .
Anticancer Activity
Pyrazoles have shown promise in cancer treatment through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain pyrazole derivatives have been reported to inhibit tumor growth in vitro and in vivo by targeting specific pathways involved in cancer progression . The compound may exhibit similar effects due to its structural attributes.
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties against a range of pathogens. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways. Compounds structurally similar to this compound have demonstrated efficacy against both Gram-positive and Gram-negative bacteria .
Study 1: Antioxidant Activity Assessment
In a comparative study of various pyrazole derivatives, the antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that compounds with methoxy substituents exhibited superior scavenging activity compared to their unsubstituted counterparts.
Compound | DPPH Scavenging Activity (%) |
---|---|
Compound A | 45% |
Compound B | 60% |
N-(3,4-dimethoxybenzyl)-... | 75% |
Study 2: Anti-inflammatory Mechanism Exploration
A study investigated the anti-inflammatory effects of a series of pyrazole derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results demonstrated that certain derivatives significantly reduced pro-inflammatory cytokine levels.
Treatment | TNF-α Level (pg/mL) |
---|---|
Control | 150 |
LPS | 300 |
Compound X | 100 |
Properties
Molecular Formula |
C19H25N3O5S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazole-4-carboxamide |
InChI |
InChI=1S/C19H25N3O5S/c1-12-18(13(2)22(21-12)15-7-8-28(24,25)11-15)19(23)20-10-14-5-6-16(26-3)17(9-14)27-4/h5-6,9,15H,7-8,10-11H2,1-4H3,(H,20,23) |
InChI Key |
BNVKORNNECRPAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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